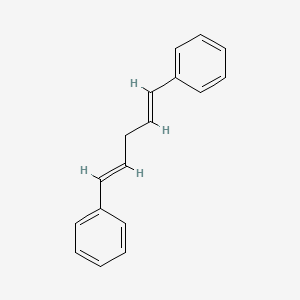
1,4-Pentadiene, 1,5-diphenyl-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H14O It is characterized by a conjugated diene system flanked by phenyl groups
Preparation Methods
1,5-Diphenylpenta-1,4-diene can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction conditions typically include the use of sodium hydroxide as the base and ethanol as the solvent. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the final product .
Chemical Reactions Analysis
1,5-Diphenylpenta-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Cyclization: It can undergo intramolecular cyclization reactions to form cyclic compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diphenylpenta-1,4-diene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,5-diphenylpenta-1,4-diene exerts its effects involves its ability to interact with various molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents further corrosion . In biological systems, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals .
Comparison with Similar Compounds
1,5-Diphenylpenta-1,4-diene can be compared with other similar compounds such as:
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar structure but contains a carbonyl group, which imparts different chemical properties and reactivity.
Benzalacetone: A precursor in the synthesis of 1,5-diphenylpenta-1,4-diene, it has a simpler structure with only one phenyl group.
The uniqueness of 1,5-diphenylpenta-1,4-diene lies in its conjugated diene system and the presence of phenyl groups, which contribute to its stability and reactivity.
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[(1E,4E)-5-phenylpenta-1,4-dienyl]benzene |
InChI |
InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-15H,3H2/b14-8+,15-9+ |
InChI Key |
UORWAUAKEOUUND-VOMDNODZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
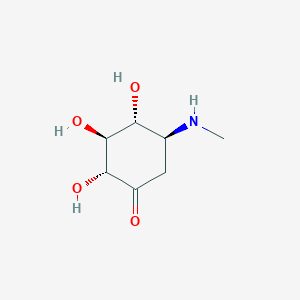

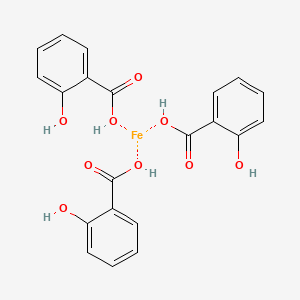

![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

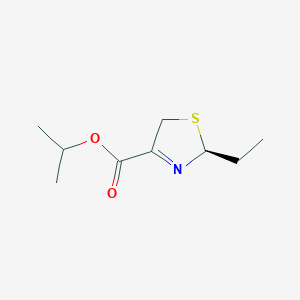
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
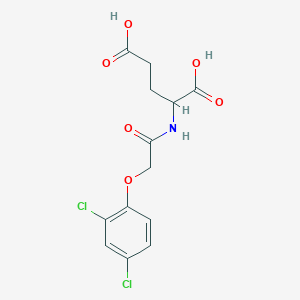
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
